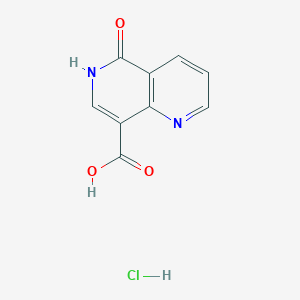![molecular formula C11H17NO6 B2880240 2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose CAS No. 1030262-99-7](/img/structure/B2880240.png)
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose is a synthetic compound with the molecular formula C11H17NO6 and a molecular weight of 259.26 g/mol . This compound is a derivative of D-glucose, where the hydroxyl group at the second carbon is replaced by an amino group linked to a pentynoyl moiety. It is primarily used as a probe in carbohydrate metabolism studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose typically involves the following steps :
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using suitable protecting groups such as acetyl or benzyl groups.
Introduction of Amino Group: The protected glucose is then subjected to a reaction with an appropriate amine to introduce the amino group at the second carbon.
Coupling with Pentynoyl Moiety: The amino group is then coupled with a pentynoyl moiety using reagents like pentynoic acid or its derivatives.
Deprotection: Finally, the protecting groups are removed to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose has several scientific research applications :
Chemistry: Used as a probe in carbohydrate metabolism studies to understand the pathways and mechanisms involved.
Biology: Employed in cell labeling and tracking studies due to its ability to be incorporated into cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging studies.
Industry: Utilized in the synthesis of complex carbohydrates and glycoproteins for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose involves its incorporation into metabolic pathways . The compound mimics natural glucose and is taken up by cells via glucose transporters. Once inside the cell, it can interfere with glycolysis and other metabolic processes, making it a valuable tool for studying carbohydrate metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-mannose: Similar structure but differs in the stereochemistry of the sugar moiety.
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-galactose: Another similar compound with a different sugar backbone.
Uniqueness
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose is unique due to its specific structure that allows it to be a versatile probe in carbohydrate metabolism studies. Its ability to be incorporated into various metabolic pathways makes it a valuable tool in both basic and applied research .
Eigenschaften
IUPAC Name |
N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)pent-4-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-2-3-4-9(16)12-7(5-13)10(17)11(18)8(15)6-14/h1,5,7-8,10-11,14-15,17-18H,3-4,6H2,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUPYWMDKTXDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NC(C=O)C(C(C(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
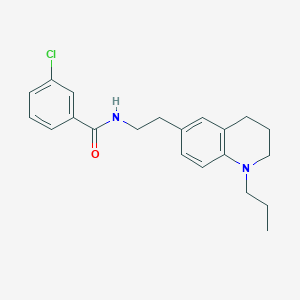
![8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B2880162.png)
![8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2880163.png)
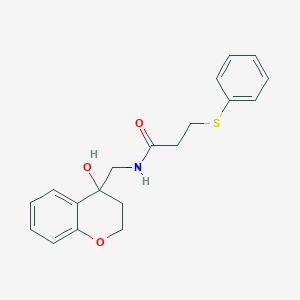

![N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2880169.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2880170.png)
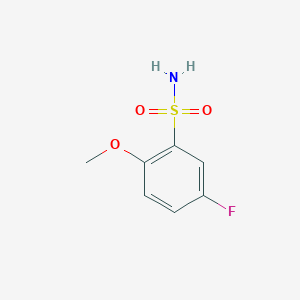
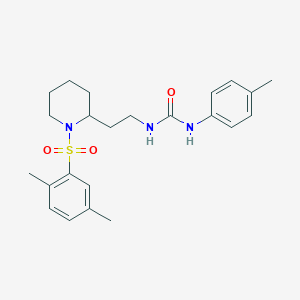
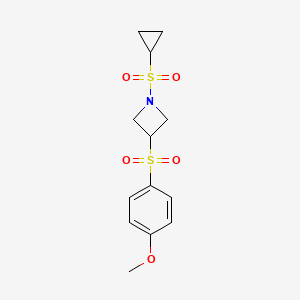
![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2880174.png)

![5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2880178.png)
